

Tead-IN-12 discovery and synthesis

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Compound of Interest		
Compound Name:	Tead-IN-12	
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An In-depth Technical Guide to the Discovery and Synthesis of TEAD Inhibitors

Executive Summary

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of the Hippo signaling pathway, which plays a crucial role in organ size control, tissue homeostasis, and cell proliferation.[1][2] The interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a critical downstream event in the Hippo pathway.[3] Dysregulation of this pathway, often leading to the overactivation of the YAP/TAZ-TEAD complex, is implicated in the development and progression of various cancers.[1] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy in oncology.[1]

This technical guide provides a comprehensive overview of the discovery and synthesis of small molecule inhibitors targeting TEAD. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery. While a specific inhibitor designated "**Tead-IN-12**" was not identified in the public domain at the time of this writing, this document will delve into the general principles, methodologies, and data related to the broader class of TEAD inhibitors.

The Hippo-YAP/TAZ-TEAD Signaling Pathway and Therapeutic Intervention

The Hippo pathway is a tumor-suppressive signaling cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[4] In





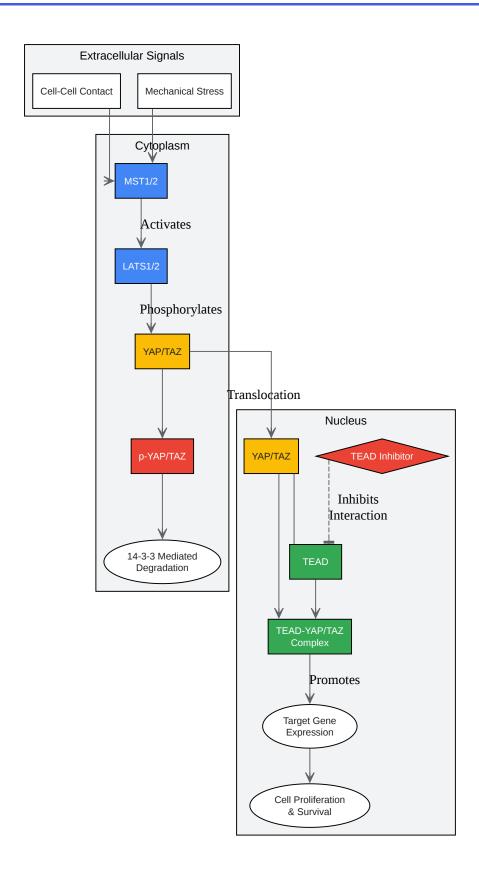


a state of pathway inactivation, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors.[4] This complex then drives the expression of genes involved in cell proliferation, survival, and migration.[2][5]

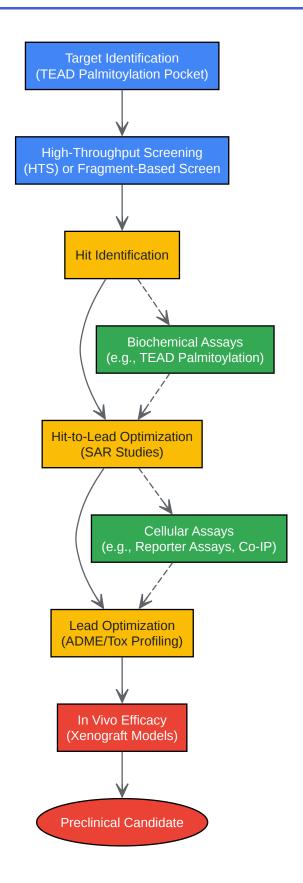
Small molecule inhibitors of TEAD aim to disrupt this oncogenic signaling by preventing the formation of the TEAD-YAP/TAZ complex. These inhibitors can be broadly categorized based on their mechanism of action, with many targeting the palmitoylation pocket of TEAD proteins.

[6]

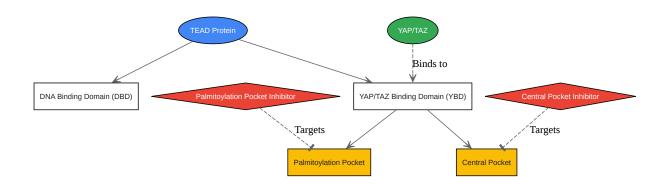












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